Nickel naphthenate

Description

The exact mass of the compound Naphthenic acids, nickel salts is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant;Health Hazard;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

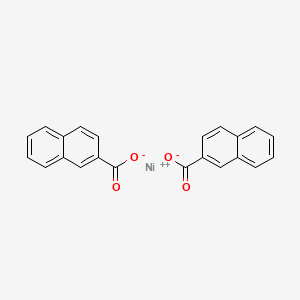

IUPAC Name |

naphthalene-2-carboxylate;nickel(2+) | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C11H8O2.Ni/c2*12-11(13)10-6-5-8-3-1-2-4-9(8)7-10;/h2*1-7H,(H,12,13);/q;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIEKYBOPAVTZKW-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)C(=O)[O-].C1=CC=C2C=C(C=CC2=C1)C(=O)[O-].[Ni+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H14NiO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dark-green and viscous; Not soluble in water; [MSDSonline] | |

| Record name | Nickel naphthenate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2613 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

61788-71-4 | |

| Record name | Naphthenic acids, nickel salts | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061788714 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Naphthenic acids, nickel salts | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Naphthenic acids, nickel salts | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.057.255 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Molecular Structure of Nickel Naphthenate

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Nickel naphthenate is not a single chemical entity but a complex mixture of nickel(II) salts of naphthenic acids. Naphthenic acids themselves are a varied collection of cycloaliphatic carboxylic acids derived from the refining of petroleum. Consequently, a definitive molecular structure cannot be assigned. Instead, this compound is characterized as a polymeric or oligomeric assembly of nickel(II) centers coordinated by various naphthenate carboxylate ligands. This guide elucidates the representative structural features, physicochemical properties, synthesis, and catalytic applications of this compound, providing a technical foundation for research and development professionals. Due to the inherent complexity of the mixture, quantitative data from well-characterized analogous compounds, such as nickel acetate and nickel octanoate, are used to provide representative values.

Molecular Structure and Coordination Chemistry

The fundamental structural unit of this compound involves a central nickel(II) ion coordinated by the carboxylate groups of naphthenic acid molecules. The Ni(II) ion, with its d⁸ electron configuration, typically adopts a six-coordinate, distorted octahedral geometry.

The carboxylate ligands can coordinate to the nickel centers in several ways:

-

Bidentate Chelating: A single carboxylate group binds to one nickel center through both of its oxygen atoms.

-

Bridging: A carboxylate group links two different nickel centers, leading to the formation of dimeric, oligomeric, or polymeric structures. This bridging is a key factor contributing to the characteristic high viscosity of this compound.

The naphthenic acid "R" groups are typically bulky cycloaliphatic (e.g., cyclopentyl, cyclohexyl) and aliphatic hydrocarbon chains, which confer high solubility in nonpolar organic solvents and insolubility in water.

Representative Molecular Structure

Because a single structure cannot be defined, a representative diagram illustrates a common coordination environment. The following diagram depicts a dimeric structure with bridging carboxylate ligands, which is a plausible motif within the complex mixture.

Physicochemical and Spectroscopic Data

No definitive quantitative data exists for the this compound mixture. The following table summarizes representative data based on analogous, well-characterized nickel(II) carboxylate complexes and the general properties of Ni(II) ions in an octahedral environment.

| Property | Representative Value / Observation | Method of Determination |

| Physical Appearance | Dark green, viscous liquid or resinous solid.[1] | Visual Inspection |

| Solubility | Insoluble in water; soluble in nonpolar organic solvents (e.g., toluene, mineral spirits).[1] | Solubility Testing |

| Magnetic Moment (μ_eff) | 2.8 – 3.4 B.M.[2] | Gouy Method, SQUID Magnetometry |

| FTIR Spectroscopy | Asymmetric Carboxylate Stretch (ν_as(COO⁻)): ~1580 - 1610 cm⁻¹ Symmetric Carboxylate Stretch (ν_s(COO⁻)): ~1380 - 1420 cm⁻¹ The separation (Δν) between these bands provides insight into the coordination mode.[3] | Fourier-Transform Infrared Spectroscopy (FTIR) |

| UV-Vis Spectroscopy | Three weak d-d transitions are expected for octahedral Ni(II): ³A₂g → ³T₂g: ~12,500 cm⁻¹ (~800 nm) ³A₂g → ³T₁g(F): ~21,700 cm⁻¹ (~460 nm) ³A₂g → ³T₁g(P): ~25,000 cm⁻¹ (~400 nm)[4][5] | UV-Visible Spectrophotometry |

Experimental Protocols

Synthesis of this compound via Metathesis

This protocol describes a general method for synthesizing a nickel carboxylate complex, adaptable for naphthenic acids.

Objective: To synthesize this compound from naphthenic acid and a nickel(II) salt.

Materials:

-

Naphthenic acid mixture

-

Sodium hydroxide (NaOH)

-

Nickel(II) chloride hexahydrate (NiCl₂·6H₂O) or Nickel(II) sulfate hexahydrate (NiSO₄·6H₂O)

-

Toluene or other suitable organic solvent

-

Deionized water

-

Reaction vessel with overhead stirrer, heating mantle, and condenser

-

Separatory funnel

Procedure:

-

Saponification: a. Charge the reaction vessel with a calculated amount of naphthenic acid. b. Prepare a 10-15% aqueous solution of NaOH. Add this solution slowly to the naphthenic acid with vigorous stirring, typically in a molar ratio of approximately 1:0.99 (acid:base) to avoid excess free alkali.[6] c. Heat the mixture to 90-97°C and maintain for 2-3 hours to ensure complete formation of sodium naphthenate soap.[6] d. Stop heating and stirring, and allow the mixture to settle. The lower aqueous phase may be separated, or the mixture can be used directly.

-

Metathesis (Double Displacement): a. Prepare an aqueous solution of the nickel(II) salt. b. While stirring the sodium naphthenate solution and maintaining the temperature at ~90°C, slowly add the nickel(II) salt solution. A molar ratio of 2:1 (sodium naphthenate:nickel salt) is required.[6] c. A thick, green precipitate of this compound will form immediately. Continue stirring at temperature for 1-2 hours to ensure the reaction goes to completion.[6]

-

Purification and Isolation: a. Allow the mixture to cool. Add toluene to dissolve the crude this compound product, which will aid in separation from the aqueous phase containing the inorganic salt byproduct (e.g., NaCl). b. Transfer the mixture to a large separatory funnel. Separate and discard the lower aqueous phase. c. Wash the upper organic phase with several portions of warm deionized water to remove residual inorganic salts. The washing is complete when the aqueous phase is clear and free of precipitate upon cooling. d. Transfer the washed organic phase to a flask suitable for distillation. Remove the toluene and any residual water under reduced pressure to yield the final product as a viscous green liquid or solid.

Characterization by FTIR Spectroscopy

Objective: To confirm the formation of the nickel carboxylate complex.

Procedure:

-

Prepare a sample of the synthesized this compound for analysis. For viscous liquids, a small drop can be pressed between two KBr or NaCl salt plates. For solids, a KBr pellet can be prepared by grinding a small amount of sample with dry KBr powder and pressing it into a transparent disk.

-

Obtain a background spectrum of the empty sample compartment or the pure salt plates/KBr pellet.

-

Place the sample in the spectrometer and acquire the infrared spectrum, typically over the range of 4000-400 cm⁻¹.

-

Analysis: Identify the key absorption bands. The disappearance of the broad O-H stretch (~2500-3300 cm⁻¹) and the C=O stretch (~1700 cm⁻¹) of the free carboxylic acid, coupled with the appearance of the strong asymmetric (~1600 cm⁻¹) and symmetric (~1400 cm⁻¹) carboxylate (COO⁻) stretching bands, confirms the formation of the nickel salt.[3]

Catalytic Activity in Butadiene Polymerization

This compound is a key pre-catalyst in Ziegler-Natta type systems for the stereospecific polymerization of 1,3-butadiene, primarily yielding high cis-1,4-polybutadiene, a synthetic rubber with valuable properties. The this compound itself is not the active catalyst but is activated by a co-catalyst, typically an organoaluminum compound.

Proposed Catalytic Cycle

The following workflow illustrates a plausible mechanism for the polymerization process.

Mechanism Steps:

-

Activation: The this compound pre-catalyst reacts with the organoaluminum co-catalyst. This step involves alkylation of the nickel center and abstraction of a naphthenate ligand, leading to the formation of a coordinatively unsaturated, active nickel species.

-

Initiation: The active species reacts with a molecule of 1,3-butadiene to form a π-allyl nickel complex, which is the true catalytic intermediate.[7][8]

-

Propagation: A new molecule of butadiene coordinates to the nickel center (typically in a cis-η⁴ fashion). This coordinated monomer then inserts into the nickel-allyl bond, extending the polymer chain by one unit and regenerating the π-allyl complex at the new chain end.[7]

-

Termination: The growing polymer chain can be terminated through several pathways, most commonly via β-hydride elimination or by chain transfer to the aluminum co-catalyst, which releases the polymer and can regenerate an active nickel species to begin a new chain.

References

- 1. orbi.umons.ac.be [orbi.umons.ac.be]

- 2. asianpubs.org [asianpubs.org]

- 3. researchgate.net [researchgate.net]

- 4. cetjournal.it [cetjournal.it]

- 5. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. Polymerization of 1,3-butadiene catalyzed by Co(ii) and Ni(ii) complexes of 6,6′-dihydroxy-2,2′-bipyridine ligands: 1,4-cis-polymerization versus isospecific 1,2-polymerization - PMC [pmc.ncbi.nlm.nih.gov]

Nickel naphthenate chemical formula and CAS number.

An In-depth Technical Guide to Nickel Naphthenate: From Industrial Catalyst to a Gateway for Pharmaceutical Innovation

Introduction

This compound is an organometallic compound, or more accurately, a complex mixture of nickel (II) salts of naphthenic acids.[1][2] Naphthenic acids are not single chemical entities but are comprised of a variety of cycloaliphatic carboxylic acids naturally occurring in petroleum distillates.[3] This inherent variability in the organic ligand structure means that this compound is not a substance with a single, precise chemical formula but rather a product defined by its general composition and properties, such as nickel content. It is primarily recognized for its extensive use in industrial applications, including as a powerful oxidation catalyst, a drying agent (siccative) in paints and varnishes, a fuel additive, and a component in rubber synthesis.[2][3]

While its direct role in pharmacology is limited, the broader class of nickel-organic complexes is gaining significant attention in the fields of chemical synthesis and drug development.[4][5] These complexes offer unique catalytic activities that enable the construction of complex molecular architectures essential for modern pharmaceuticals.[6][7] This guide provides a comprehensive overview of this compound's chemical identity, synthesis, and analysis, and bridges its industrial applications to the burgeoning field of nickel-catalyzed reactions relevant to pharmaceutical researchers and scientists.

Chemical Identity and Physicochemical Properties

The primary challenge in defining this compound lies in the variable nature of the naphthenic acid ligand. Commercial naphthenic acids are mixtures of cyclopentyl and cyclohexyl carboxylic acids with varying alkyl substitutions and carbon backbones ranging from 9 to 20 carbons. Consequently, a single molecular formula or weight cannot be definitively assigned to "this compound."

However, chemical databases and suppliers often list a formula for a representative or analogous compound, nickel(II) naphthalene-2-carboxylate, to provide a reference point.[8][9] It is crucial for researchers to recognize that the commercial product identified by CAS Number 61788-71-4 is a mixture.

Table 1: Chemical Identifiers and Properties of this compound

| Property | Value | Source(s) |

| Chemical Name | Naphthenic acids, nickel salts | [10] |

| Synonyms | Nickel(II) naphthenate, Nickelous Naphthenate | [11] |

| CAS Number | 61788-71-4 | [8] |

| Molecular Formula | Not well-defined (mixture); often represented as C22H14NiO4 (for nickel naphthalene-2-carboxylate) | [8][9] |

| Molecular Weight | Variable; 401.0 g/mol (for C22H14NiO4) | [8] |

| Appearance | Dark green, viscous liquid or paste | [9][11] |

| Solubility | Insoluble in water; soluble in various organic solvents | [2][3] |

Table 2: Toxicological Data for this compound

| Parameter | Value | Source(s) |

| Toxicity Summary | Harmful if swallowed or inhaled. May cause skin sensitization and is classified as a potential carcinogen. Very toxic to aquatic life with long-lasting effects. | [10][11][12] |

| ACGIH TLV (as Ni) | 0.2 mg/m³ (inhalable fraction) | [10] |

| NIOSH REL (as Ni) | 1 mg/m³ | [10] |

| NIOSH IDLH (as Ni) | 10 mg/m³ | [10] |

Synthesis and Analysis

The most common industrial preparation of this compound is through a metathesis (double displacement) reaction. This process involves the saponification of naphthenic acids to form a water-soluble sodium salt, followed by a reaction with a nickel salt, typically nickel chloride or nickel sulfate.

Experimental Protocol: Synthesis of this compound via Metathesis[13]

Objective: To synthesize this compound from naphthenic acid and a nickel(II) salt.

Materials:

-

Naphthenic acid

-

12% Sodium hydroxide (NaOH) solution

-

Nickel(II) chloride hexahydrate (NiCl₂·6H₂O)

-

Toluene or xylene

-

Deionized water

Procedure:

-

Saponification:

-

Charge a reactor with naphthenic acid and 12% sodium hydroxide solution. The molar ratio of naphthenic acid to NaOH should be approximately 1:0.98.

-

Begin stirring and heat the mixture to 90-97°C. Maintain this temperature for 2-3 hours to ensure complete saponification, forming sodium naphthenate.

-

Cease heating and stirring, and allow the mixture to stand for approximately 30 minutes to separate the oil and soap phases.

-

-

Metathesis Reaction:

-

Prepare an aqueous solution of NiCl₂·6H₂O.

-

In a separate vessel containing the sodium naphthenate solution from Step 1, maintain the temperature at 90-97°C with stirring.

-

Slowly add the nickel chloride solution dropwise to the sodium naphthenate solution over 1-1.5 hours. The molar ratio of sodium naphthenate to the nickel salt should be approximately 2:0.98.

-

After the addition is complete, continue the reaction under stirring for an additional 2 hours. The formation of the green, water-insoluble this compound will be observed.

-

-

Purification and Isolation:

-

The crude product contains inorganic salt byproducts (e.g., NaCl). Add a solvent such as toluene to dilute the viscous product.

-

Wash the organic phase with hot deionized water 2-3 times to remove residual inorganic salts. Allow the layers to separate after each wash.

-

After the final wash, separate and drain the aqueous layer.

-

Remove the water and solvent from the organic phase via distillation or under vacuum at a controlled temperature (e.g., 80-120°C) to yield the final viscous this compound product.

-

Caption: Workflow for the synthesis of this compound.

Experimental Protocol: Spectrophotometric Determination of this compound[14]

Objective: To determine the concentration of this compound in a non-aqueous sample using UV-Vis spectrophotometry. This protocol is adapted from a method for gasoline analysis.

Principle: The nickel(II) ion reacts with the colorimetric agent 1-(2-pyridylazo)-2-naphthol (PAN) in a microemulsion system to form a stable red complex. The absorbance of this complex, measured at its maximum wavelength (λ_max ≈ 568 nm), is proportional to the nickel concentration.

Materials:

-

This compound sample

-

1-(2-pyridylazo)-2-naphthol (PAN) solution

-

Microemulsion medium (e.g., a suitable surfactant/co-surfactant/oil/water system)

-

Buffer solution (to maintain pH between 3.0 and 10.0)

-

Masking agent solution (e.g., cyanide, EDTA, or a mixture to complex interfering ions like Cu²⁺, Fe³⁺)

-

UV-Vis Spectrophotometer

Procedure:

-

Standard Preparation:

-

Prepare a series of standard solutions of known nickel concentrations using a certified nickel standard, diluted in the same matrix as the unknown sample if possible.

-

-

Sample Preparation:

-

Accurately weigh and dissolve the this compound sample in a suitable solvent.

-

Create a microemulsion of the sample by mixing it with the appropriate surfactant system and buffer.

-

-

Complex Formation:

-

To each standard and sample preparation, add an aliquot of the masking agent solution to eliminate interference from other metal ions.

-

Add an excess of the PAN reagent to ensure complete complexation with the nickel ions.

-

Allow sufficient time for the color to develop fully.

-

-

Spectrophotometric Measurement:

-

Set the spectrophotometer to measure absorbance at the λ_max of the Ni(II)-PAN complex (approx. 568 nm).

-

Measure the absorbance of each standard and the prepared sample against a reagent blank.

-

-

Quantification:

-

Construct a calibration curve by plotting the absorbance of the standards versus their known concentrations.

-

Determine the nickel concentration in the sample by interpolating its absorbance on the calibration curve. The concentration of this compound can then be calculated based on the known nickel percentage of the original material.

-

Relevance to Pharmaceutical Research and Development

While this compound itself is not a therapeutic agent, its role as a catalyst in organic synthesis provides a direct link to the interests of drug development professionals.[3] Nickel catalysis is a powerful and cost-effective alternative to precious metal catalysts (e.g., palladium) for forming challenging carbon-carbon and carbon-heteroatom bonds, which are foundational in constructing active pharmaceutical ingredients (APIs).[13]

Recent breakthroughs have highlighted the ability of stable nickel complexes to mediate previously difficult chemical reactions, allowing chemists to explore new chemical space and create novel molecular entities more efficiently.[4][5] These nickel-catalyzed cross-coupling reactions are crucial for stitching together molecular fragments to build complex drugs.[6][7]

Furthermore, various nickel complexes have been investigated for their potential biological activities, including:

-

Anticancer Properties: Some nickel complexes have demonstrated the ability to induce apoptosis in cancer cells by binding to DNA, thereby inhibiting cell proliferation.[14]

-

Antibacterial Activity: Nickel complexes can inhibit bacterial growth by interfering with essential enzymes or binding to bacterial DNA.[14]

-

Antioxidant Effects: Certain nickel-containing enzymes, like nickel-superoxide dismutase (Ni-SOD), play a role in protecting cells from oxidative damage by neutralizing free radicals.[14]

The study of organonickel chemistry, therefore, offers significant potential for both the synthesis of new drugs and the discovery of novel metallodrugs.

Caption: Generalized catalytic cycle for nickel in cross-coupling reactions.

Conclusion

This compound is a commercially significant material whose identity as a complex mixture, rather than a single molecule, is a key technical consideration. Its primary value lies in industrial catalysis. For researchers in the pharmaceutical and life sciences, the true importance of this compound is not in its direct application but in the broader field of nickel-organic chemistry it represents. The unique reactivity of nickel complexes provides powerful tools for synthesizing complex molecules, accelerating drug discovery, and potentially offering new avenues for therapeutic intervention through the design of novel metallodrugs. Understanding the fundamental chemistry of compounds like this compound can therefore serve as a valuable foundation for innovation in pharmaceutical development.

References

- 1. pgmsmetal.com [pgmsmetal.com]

- 2. This compound - Ataman Kimya [atamanchemicals.com]

- 3. NICKEL NAPHTENATE - Ataman Kimya [atamanchemicals.com]

- 4. Nickel Complex Innovations Streamlines Drug Development [pharmaadvancement.com]

- 5. news-medical.net [news-medical.net]

- 6. Accelerating drug discovery with a nickel-based catalyst | Drug Discovery News [drugdiscoverynews.com]

- 7. sciencedaily.com [sciencedaily.com]

- 8. This compound | C22H14NiO4 | CID 14647680 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. chembk.com [chembk.com]

- 10. This compound - Hazardous Agents | Haz-Map [haz-map.com]

- 11. This compound | Producer & Supplier | CAS 61788-71-4 [todini.com]

- 12. fishersci.com [fishersci.com]

- 13. Mechanisms of Nickel-Catalyzed Coupling Reactions and Applications in Alkene Functionalization - PMC [pmc.ncbi.nlm.nih.gov]

- 14. chemistryjournal.net [chemistryjournal.net]

An In-Depth Technical Guide to the Physical and Chemical Properties of Nickel Naphthenate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nickel naphthenate is a metal-organic compound, specifically a nickel salt of naphthenic acids. Naphthenic acids are a complex mixture of cycloaliphatic carboxylic acids obtained from petroleum. Due to its catalytic and other physicochemical properties, this compound finds applications in various industrial processes, including as a catalyst in polymerization and oxidation reactions, a fuel and oil additive, and a component in driers for paints and varnishes.[1][2] This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, along with detailed experimental protocols for their determination.

Chemical Identity

| Identifier | Value |

| Chemical Name | Nickel(II) naphthenate |

| Synonyms | Naphthenic acids, nickel salts; Nickelous naphthenate |

| CAS Number | 61788-71-4[3] |

| Molecular Formula | C₂₂H₁₄NiO₄ (representative)[3] |

| Molecular Weight | 401.04 g/mol (representative)[3] |

Note: As naphthenic acid is a mixture of various cycloaliphatic carboxylic acids, the molecular formula and weight of this compound can vary. The values provided are representative.

Physical Properties

This compound is typically a green, viscous liquid.[4] Its physical properties can vary depending on the specific composition of the naphthenic acids and the nickel content.

Summary of Physical Properties

| Property | Value | Source(s) |

| Appearance | Green viscous liquid | [4] |

| Solubility | Insoluble in water | [2] |

| Density | 1.13 g/cm³ at 20°C (representative) | [5] |

Experimental Protocols for Physical Property Determination

The density of viscous materials like this compound can be determined using standard methods such as those outlined by ASTM.

Method: ASTM D445 - Standard Test Method for Kinematic Viscosity of Transparent and Opaque Liquids (and Calculation of Dynamic Viscosity).[6][7][8][9]

Procedure:

-

A calibrated glass capillary viscometer is selected based on the expected viscosity of the this compound solution.

-

The sample is introduced into the viscometer, ensuring it is free of air bubbles.

-

The viscometer is placed in a constant temperature bath until the sample reaches the test temperature.

-

The time taken for the liquid to flow between two marked points under gravity is measured.

-

The kinematic viscosity is calculated by multiplying the flow time by the viscometer calibration constant.

-

The dynamic viscosity can be calculated by multiplying the kinematic viscosity by the density of the liquid at the same temperature.

Apparatus:

-

Calibrated glass capillary viscometers (e.g., Cannon-Fenske, Ubbelohde).

-

Constant temperature bath.

-

Stopwatch or automated timer.

Due to its viscous nature, the viscosity of this compound is a critical parameter. Standard methods for determining the kinematic viscosity of viscous liquids are applicable.

Method: ASTM D2170/D2170M - Standard Test Method for Kinematic Viscosity of Asphalts (Bitumens).[10][11][12][13][14]

Procedure:

-

A fixed volume of the liquid asphalt (or in this case, this compound) is introduced into a calibrated glass capillary viscometer.

-

The viscometer is placed in a constant temperature bath at the desired temperature (e.g., 60°C or 135°C).

-

The time for the liquid to flow under gravity between two marked points is measured.

-

The kinematic viscosity is calculated by multiplying the measured flow time by the calibration constant of the viscometer.

Apparatus:

-

Calibrated glass capillary viscometers (reverse-flow type for opaque liquids).

-

Constant temperature bath.

-

Timer.

Chemical Properties

The chemical properties of this compound are largely dictated by the presence of the nickel ion and the carboxylate groups of the naphthenic acids.

Chemical Reactivity and Catalytic Activity

This compound is known for its catalytic activity in various chemical reactions. The nickel(II) center can participate in redox cycles, making it an effective catalyst.[15]

-

Polymerization and Oxidation: It serves as a catalyst in polymerization and oxidation reactions.[1]

-

Reductive Coupling: Nickel catalysts are used in reductive coupling reactions of π-components.[15]

-

Aquathermolysis: It has been shown to reduce the viscosity of heavy crude oil under aquathermolysis conditions.[16]

The catalytic mechanism often involves the coordination of reactants to the nickel center, followed by insertion or other elementary steps, and finally product release and catalyst regeneration. The specific mechanisms are complex and depend on the reaction being catalyzed.[15][17]

Thermal Stability

The thermal stability of this compound is an important consideration for its application in high-temperature processes. Thermogravimetric analysis (TGA) and Differential Scanning Calorimetry (DSC) are standard techniques to evaluate thermal stability.

Method: Thermogravimetric Analysis (TGA)

Procedure:

-

A small, accurately weighed sample of this compound is placed in a TGA crucible.

-

The crucible is placed in the TGA furnace.

-

The sample is heated at a controlled rate in a specific atmosphere (e.g., nitrogen or air).

-

The weight of the sample is continuously monitored as a function of temperature.

-

The resulting TGA curve shows the temperatures at which weight loss occurs, indicating decomposition or volatilization.

Apparatus:

-

Thermogravimetric Analyzer.

Method: Differential Scanning Calorimetry (DSC)

Procedure:

-

A small, accurately weighed sample is encapsulated in a DSC pan.

-

An empty, sealed pan is used as a reference.

-

Both pans are heated or cooled at a controlled rate in the DSC furnace.

-

The difference in heat flow between the sample and the reference is measured as a function of temperature.

-

The resulting DSC thermogram reveals endothermic and exothermic transitions, such as melting, crystallization, and decomposition.

Apparatus:

-

Differential Scanning Calorimeter.

Spectroscopic Properties

Spectroscopic techniques are essential for the characterization of this compound.

UV-Vis spectroscopy can be used to determine the concentration of nickel in this compound solutions. This is typically done by forming a colored complex with a chelating agent.

Method: Spectrophotometric Determination of Nickel with Dimethylglyoxime (DMG).[18]

Procedure:

-

A known amount of this compound is dissolved in a suitable organic solvent.

-

An alkaline solution of dimethylglyoxime is added in the presence of an oxidizing agent (e.g., bromine water) to form a red nickel-DMG complex.

-

The absorbance of the solution is measured at the wavelength of maximum absorption (around 445 nm).

-

A calibration curve is prepared using standard nickel solutions to determine the concentration of nickel in the sample.

Apparatus:

-

UV-Vis Spectrophotometer.

Other methods for the spectrophotometric determination of nickel in various matrices have also been reported, using different complexing agents and measuring at different wavelengths, such as with dopa-semiquinone at 590 nm or 3,5-dimethoxy-4-hydroxy benzaldehyde isonicotinoyl hydrazone at 386 nm.[19][20][21]

Infrared spectroscopy provides information about the functional groups present in the molecule. For this compound, one would expect to see characteristic absorptions for the carboxylate group. An available IR spectrum for this compound can be found through online chemical databases.[22]

Procedure:

-

A thin film of the viscous liquid is placed between two salt plates (e.g., NaCl or KBr).

-

The plates are mounted in the sample holder of an FTIR spectrometer.

-

The infrared spectrum is recorded over a typical range (e.g., 4000-400 cm⁻¹).

Apparatus:

-

Fourier-Transform Infrared (FTIR) Spectrometer.

¹H and ¹³C NMR spectroscopy can provide detailed information about the structure of the naphthenic acid ligands. However, the paramagnetic nature of the Ni(II) ion can lead to significant broadening of NMR signals, making interpretation challenging.

Synthesis of this compound

A common method for the synthesis of this compound is through a metathesis reaction.[23]

Synthesis Workflow

Caption: Workflow for the synthesis of this compound.

Detailed Synthesis Protocol

Step 1: Saponification

-

Naphthenic acid and a 12% aqueous solution of sodium hydroxide are charged into a reactor in a molar ratio of approximately 1:0.98-0.995.[23]

-

The mixture is stirred and heated to 90-97°C for 2-3 hours to form sodium naphthenate.[23]

-

After the reaction, the mixture is allowed to settle, and the aqueous sodium naphthenate layer is separated.

Step 2: Metathesis Reaction

-

An aqueous solution of nickel(II) chloride is added dropwise to the sodium naphthenate solution while maintaining the temperature at 90-97°C. The molar ratio of sodium naphthenate to NiCl₂·6H₂O is approximately 2:0.98.[23]

-

The addition is carried out over 1-1.5 hours with continuous stirring. The reaction is continued for an additional 2 hours after the addition is complete.[23]

Step 3: Post-processing

-

The crude this compound, which contains sodium chloride as a byproduct, is washed with water to remove the inorganic salts. To facilitate this, a solvent such as toluene or xylene can be added to reduce the viscosity.[23]

-

After washing, the organic layer is separated and subjected to dehydration and solvent removal, typically by heating to 80-120°C, to yield the final this compound product.[23]

Conclusion

This technical guide has summarized the key physical and chemical properties of this compound and provided detailed methodologies for their determination. While some quantitative data is available, further experimental work is needed to fully characterize specific batches of this complex material, particularly with respect to its viscosity-temperature relationship and detailed thermal decomposition profile. The provided experimental protocols serve as a foundation for researchers and scientists to conduct such characterizations.

References

- 1. pgmsmetal.com [pgmsmetal.com]

- 2. This compound - Ataman Kimya [atamanchemicals.com]

- 3. This compound | C22H14NiO4 | CID 14647680 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. NICKEL NAPHTENATE - Ataman Kimya [atamanchemicals.com]

- 5. This compound [chembk.com]

- 6. ASTM D445 | Anton Paar Wiki [wiki.anton-paar.com]

- 7. ASTM D445 - eralytics [eralytics.com]

- 8. tamson-instruments.com [tamson-instruments.com]

- 9. store.astm.org [store.astm.org]

- 10. store.astm.org [store.astm.org]

- 11. nazhco.com [nazhco.com]

- 12. store.astm.org [store.astm.org]

- 13. scribd.com [scribd.com]

- 14. tamson-instruments.com [tamson-instruments.com]

- 15. Recent Advances in Nickel Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Effect of Thermo-catalytic Process on the Viscosity, Composition of a Colombian Heavy Crude Oil and the Corrosion on Api N-80 Steel | Chemical Engineering Transactions [cetjournal.it]

- 17. Mechanisms of Nickel-Catalyzed Coupling Reactions and Applications in Alkene Functionalization - PMC [pmc.ncbi.nlm.nih.gov]

- 18. egyankosh.ac.in [egyankosh.ac.in]

- 19. scispace.com [scispace.com]

- 20. researchgate.net [researchgate.net]

- 21. chemijournal.com [chemijournal.com]

- 22. This compound(61788-71-4) IR Spectrum [chemicalbook.com]

- 23. Page loading... [guidechem.com]

A Comprehensive Technical Guide to the Synthesis and Characterization of Nickel Naphthenate

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis and characterization of nickel naphthenate. The document details experimental protocols, presents quantitative data in structured tables, and includes visualizations of the synthesis workflow and reaction mechanism to facilitate a deeper understanding for researchers, scientists, and professionals in drug development.

Introduction

This compound is a metal-organic compound derived from the reaction of a nickel salt with naphthenic acid, a complex mixture of cycloaliphatic carboxylic acids obtained from petroleum. It is a viscous green liquid or a solid and is insoluble in water but soluble in various organic solvents.[1] this compound finds applications as a catalyst in various chemical reactions, as a drier in paints and varnishes, a component in fuel additives, and as a wood preservative. Its properties and performance are intrinsically linked to its chemical composition and structure, necessitating precise synthesis and thorough characterization.

Synthesis of this compound

The most common method for the synthesis of this compound is through a metathesis reaction, which involves the initial saponification of naphthenic acid followed by a reaction with a nickel salt. An alternative method utilizes nickel-containing waste catalysts.

Metathesis Method

This widely used method consists of three main stages: saponification of naphthenic acid, metathesis with a nickel salt, and post-processing.

Materials:

-

Naphthenic acid

-

12% Sodium hydroxide (NaOH) solution

-

Nickel chloride hexahydrate (NiCl₂·6H₂O)

-

Toluene or xylene (for washing)

-

Distilled water

Procedure:

-

Saponification:

-

Charge a reactor with naphthenic acid and a 12% sodium hydroxide solution. The molar ratio of naphthenic acid to NaOH should be maintained between 1:0.98 and 1:0.995.

-

Initiate stirring and heat the mixture to a temperature of 90-97°C.

-

Maintain these conditions for 2 to 3 hours to ensure complete saponification, forming sodium naphthenate.

-

After the reaction, cease heating and stirring and allow the mixture to stand for approximately 30 minutes to facilitate the separation of the oil and soap phases.

-

-

Metathesis:

-

The molar ratio of sodium naphthenate to NiCl₂·6H₂O should be 2:0.98.

-

Prepare an aqueous solution of NiCl₂·6H₂O.

-

While stirring the saponification solution and maintaining the temperature at 90-97°C, add the NiCl₂·6H₂O solution dropwise over a period of 1.0 to 1.5 hours.

-

After the addition is complete, continue the reaction for an additional 2 hours.

-

-

Post-processing:

-

The resulting this compound is viscous and contains inorganic salt impurities (primarily NaCl).

-

To facilitate purification, add a solvent such as toluene or xylene to dilute the product.

-

Wash the diluted this compound solution with water 2 to 3 times to remove the inorganic salts.

-

After the final wash, separate and drain the aqueous layer.

-

Remove the water and solvent from the organic phase by distillation, controlling the temperature between 80-120°C, to obtain the final this compound product.

-

Synthesis Workflow Diagram

Caption: Metathesis synthesis workflow.

Method from Nickel-Containing Waste Catalyst

A more direct synthesis route involves the reaction of a nickel-containing waste catalyst with naphthenic acid. This method is advantageous for its utilization of industrial waste.

Materials:

-

Nickel-containing waste catalyst

-

Naphthenic acid

-

C5-C9 acids (as part of a mixed acid system)

-

Ammonia solution

-

Sulfuric acid

Procedure:

-

Leaching and Purification of Nickel:

-

The nickel-containing waste catalyst is first treated to leach out the nickel, typically as nickel sulfate.

-

Impurities such as Fe³⁺ and Cr³⁺ are removed by precipitation as hydroxides.

-

The nickel sulfate solution is then concentrated by crystallization.

-

-

Synthesis Reaction:

-

The purified nickel sulfate solution is ammoniated.

-

This ammoniated nickel solution is then slowly added dropwise to a stirred mixture of naphthenic acid and C5-C9 acids.

-

-

Post-processing:

-

After the synthesis reaction is complete, the solvent is recovered by distillation to yield the this compound product.

-

Characterization of this compound

Thorough characterization is essential to confirm the synthesis of this compound and to determine its purity and physical properties. The following are key characterization techniques.

Physical Properties

A summary of the typical physical properties of this compound is provided in the table below.

| Property | Value |

| Physical State | Dark green resinous liquid |

| Melting Point | > 100 °C |

| Specific Gravity | 0.91 - 0.97 |

| Solubility in Water | Insoluble |

| Flash Point | Combustible |

Spectroscopic Characterization

UV-Vis spectroscopy is a valuable tool for the quantitative determination of this compound. A spectrophotometric method has been developed for its determination in gasoline, which can be adapted for other matrices.[2]

Experimental Protocol: UV-Vis Spectrophotometric Analysis

Reagents:

-

1-(2-pyridylazo)-2-naphthol (PAN) solution

-

Buffer solutions (pH 3.0 - 10.0)

-

Mixed masking agent (to eliminate interference from other metal ions like Cu²⁺, Fe³⁺, Mn²⁺, Pb²⁺, and Zn²⁺)

Procedure:

-

Prepare a microemulsion of the this compound sample.

-

Add the PAN solution to the microemulsion. PAN reacts with Ni(II) to form a red complex with a 1:2 metal-to-ligand ratio.

-

Adjust the pH of the solution to be within the range of 3.0 to 10.0.

-

If interfering ions are present, add the mixed masking agent.

-

Measure the absorbance of the solution at the wavelength of maximum absorption (λmax), which is 568 nm.

-

Quantify the this compound concentration using a calibration curve prepared with standards of known concentrations. Beer's law is typically obeyed up to 0.8 mg/L of Ni(II) in the microemulsion system.[2]

| Parameter | Value |

| Wavelength of Max Abs (λmax) | 568 nm (for the Ni(II)-PAN complex)[2] |

| Molar Absorptivity (ε) | 4.8 x 10⁴ L mol⁻¹ cm⁻¹[2] |

Reaction Diagram for UV-Vis Analysis

Caption: Complexation reaction for analysis.

FTIR spectroscopy is used to identify the functional groups present in this compound and to confirm the coordination of the carboxylate group to the nickel ion.

Expected Spectral Features:

-

Carboxylate (COO⁻) Stretching: The most significant peaks in the FTIR spectrum of this compound are the asymmetric and symmetric stretching vibrations of the carboxylate group. The positions of these bands are indicative of the coordination mode of the carboxylate ligand to the metal center.

-

Asymmetric stretch (ν_as(COO⁻)): Typically observed in the region of 1550-1610 cm⁻¹.

-

Symmetric stretch (ν_s(COO⁻)): Usually appears in the 1400-1440 cm⁻¹ region. The separation between these two peaks (Δν = ν_as - ν_s) can provide information about the coordination geometry (monodentate, bidentate chelating, or bidentate bridging).

-

-

C-H Stretching: Aliphatic C-H stretching vibrations from the naphthenic rings are expected in the 2850-2960 cm⁻¹ region.

-

Ni-O Stretching: The vibration of the nickel-oxygen bond is expected at lower frequencies, typically in the range of 400-600 cm⁻¹.

Thermal Analysis

Thermal analysis techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are employed to evaluate the thermal stability and decomposition behavior of this compound.

TGA measures the change in mass of a sample as a function of temperature. For this compound, TGA can be used to determine the decomposition temperature and to identify the nature of the decomposition products.

Experimental Protocol: Thermogravimetric Analysis

Instrument: Thermogravimetric Analyzer Sample Size: 5-10 mg Atmosphere: Inert (e.g., Nitrogen) or Oxidative (e.g., Air) Heating Rate: 10 °C/min (typical) Temperature Range: Ambient to 800 °C

Expected TGA Profile:

-

Initial Mass Loss: A slight mass loss at lower temperatures (< 150 °C) may be observed due to the evaporation of residual solvent or adsorbed water.

-

Decomposition: The main decomposition of this compound is expected to occur at higher temperatures, typically in the range of 200-500 °C. This will be observed as a significant mass loss in the TGA curve. The decomposition products may include nickel oxide, carbon dioxide, and various hydrocarbons.

-

Final Residue: In an inert atmosphere, the final residue may be a mixture of nickel metal and nickel oxide. In an oxidative atmosphere, the final residue is expected to be nickel(II) oxide (NiO).

DSC measures the heat flow into or out of a sample as a function of temperature. It is used to determine thermal transitions such as melting, crystallization, and decomposition.

Experimental Protocol: Differential Scanning Calorimetry

Instrument: Differential Scanning Calorimeter Sample Size: 2-5 mg Atmosphere: Inert (e.g., Nitrogen) Heating Rate: 10 °C/min (typical) Temperature Range: Ambient to 500 °C

Expected DSC Profile:

-

Endothermic Peaks: An endothermic peak may be observed corresponding to the melting of this compound if it is in a solid form. Decomposition processes are often also observed as endothermic events.

-

Exothermic Peaks: Exothermic peaks may indicate crystallization or oxidative decomposition if the analysis is performed in an air atmosphere.

Conclusion

The synthesis of this compound can be reliably achieved through a metathesis reaction, with a direct synthesis from waste catalysts offering a more sustainable alternative. A comprehensive characterization, employing a suite of analytical techniques including UV-Vis and FTIR spectroscopy, as well as thermal analysis, is crucial for ensuring the quality and understanding the properties of the synthesized product. The detailed protocols and data presented in this guide provide a solid foundation for researchers and professionals working with this versatile organonickel compound.

References

A Comprehensive Technical Guide to the Solubility of Nickel Naphthenate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the solubility characteristics of nickel naphthenate in various organic solvents. This compound, a complex mixture of nickel salts of naphthenic acids, is a viscous, green liquid at room temperature. Its solubility is a critical parameter in its diverse applications, including as a catalyst, corrosion inhibitor, fuel additive, and in the formulation of paints and varnishes. While precise quantitative solubility data is not extensively published, this guide synthesizes available information and outlines a robust experimental protocol for its determination.

Qualitative Solubility of this compound

This compound is characterized by its general insolubility in water.[1][2][3][4] Conversely, it exhibits good solubility in a range of non-polar and weakly polar organic solvents. It is commonly supplied commercially as a solution in toluene, indicating its high solubility in this aromatic hydrocarbon.[5] The naphthenic catalysts are normally used in oil solution.[1]

Based on available product descriptions and general principles of "like dissolves like," a qualitative assessment of this compound's solubility in various organic solvent classes can be summarized as follows:

| Solvent Class | Representative Solvents | Expected Solubility |

| Aromatic Hydrocarbons | Toluene, Xylene | High |

| Aliphatic Hydrocarbons | Mineral Spirits, Hexane | Moderate to High |

| Esters | Ethyl Acetate | Moderate |

| Ketones | Methyl Ethyl Ketone (MEK) | Moderate |

| Alcohols | Isopropanol | Low to Moderate |

| Ethers | Diethyl Ether | Low to Moderate |

| Water | Insoluble |

Experimental Protocol for Quantitative Solubility Determination

The following is a detailed methodology for the quantitative determination of this compound solubility in an organic solvent. This protocol is adapted from general methods for determining the solubility of viscous liquids and the determination of insoluble matter.[6][7][8][9]

Materials and Equipment

-

This compound sample (viscous liquid)

-

Selected organic solvent (e.g., Toluene, Mineral Spirits, Ethyl Acetate, MEK)

-

Analytical balance (accurate to 0.1 mg)

-

Temperature-controlled shaker or magnetic stirrer with heating capabilities

-

Centrifuge

-

Sintered glass filter crucible (porosity 4 or 5)

-

Vacuum filtration apparatus

-

Drying oven

-

Beakers, graduated cylinders, and volumetric flasks

-

Spatulas and stirring rods

Experimental Workflow

The logical workflow for determining the solubility of this compound is depicted in the following diagram:

Caption: Experimental workflow for determining this compound solubility.

Step-by-Step Procedure

-

Preparation of Saturated Solution:

-

Accurately weigh a beaker containing the chosen organic solvent.

-

Add an excess amount of this compound to the solvent. The presence of undissolved this compound at the end of the equilibration period is crucial to ensure saturation.

-

Seal the container to prevent solvent evaporation.

-

-

Equilibration:

-

Place the sealed container in a temperature-controlled shaker or on a magnetic stirrer with a controlled temperature bath.

-

Agitate the mixture at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

-

Separation of Undissolved Solute:

-

After equilibration, allow the solution to stand undisturbed at the same constant temperature for at least 2 hours to allow the undissolved this compound to settle.

-

For more viscous solvents or finely dispersed undissolved material, centrifuge the sample at a moderate speed to facilitate the separation of the excess solute.

-

-

Isolation of the Saturated Solution:

-

Carefully decant or pipette the clear supernatant (the saturated solution) without disturbing the sediment.

-

For a more rigorous separation, filter the supernatant through a pre-weighed, dry sintered glass filter crucible using a vacuum filtration apparatus. This will remove any suspended micro-particles.

-

-

Quantification of Solute:

-

Accurately weigh a clean, dry beaker.

-

Transfer a known volume (e.g., 10 mL) of the clear, saturated filtrate into the weighed beaker.

-

Place the beaker in a drying oven at a temperature sufficient to evaporate the solvent without decomposing the this compound (e.g., 105-110 °C).

-

Continue drying until a constant weight of the residue (the dissolved this compound) is achieved.

-

Cool the beaker in a desiccator and weigh it again.

-

-

Calculation of Solubility:

-

Calculate the mass of the dissolved this compound by subtracting the initial weight of the beaker from the final weight.

-

Express the solubility in grams per 100 mL of the solvent using the following formula:

Solubility ( g/100 mL) = (Mass of residue (g) / Volume of filtrate (mL)) * 100

-

Logical Relationships in Solubility Determination

The process of determining solubility follows a clear logical progression, starting from establishing equilibrium to isolating and quantifying the dissolved solute. The key relationship is ensuring that a true saturated state is achieved and that the undissolved portion is effectively separated before quantification.

Caption: Logical flow of solubility determination.

Conclusion

While specific quantitative data on the solubility of this compound in a wide array of organic solvents remains a gap in publicly available literature, its qualitative solubility profile is well-understood. It is highly soluble in aromatic and aliphatic hydrocarbons and shows decreasing solubility in more polar solvents like esters, ketones, and alcohols, with insolubility in water. The provided detailed experimental protocol offers a reliable framework for researchers to quantitatively determine the solubility of this compound in specific organic solvents of interest, enabling more precise formulation and application in various industrial and research settings.

References

- 1. This compound - Ataman Kimya [atamanchemicals.com]

- 2. This compound Seven Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 3. This compound CAS#: 61788-71-4 [amp.chemicalbook.com]

- 4. chemicalland21.com [chemicalland21.com]

- 5. strem.com [strem.com]

- 6. researchgate.net [researchgate.net]

- 7. cdn.standards.iteh.ai [cdn.standards.iteh.ai]

- 8. Understanding the Role of Fully Automatic Toluene Quinoline Insoluble Matter in Electrical Instrumentation [al-carbon.com]

- 9. kaycantest.com [kaycantest.com]

A Technical Guide to the Thermal Decomposition of Nickel Naphthenate

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct and detailed experimental studies on the thermal decomposition of solely nickel naphthenate are limited in publicly accessible literature. This guide provides a comprehensive overview based on the analysis of related compounds, including other nickel carboxylates and metal naphthenates, to infer the probable decomposition pathways, products, and analytical methodologies. The quantitative data presented should be considered illustrative and may not be fully representative of this compound's specific thermal behavior.

Introduction

This compound is a metal-organic compound, specifically a nickel salt of naphthenic acids. Naphthenic acids are a complex mixture of cycloaliphatic carboxylic acids derived from petroleum. Due to the variable composition of naphthenic acids, this compound itself is not a single chemical entity but a mixture of nickel salts. It finds applications as a catalyst, in rubber manufacturing, and as a fuel and oil additive. Understanding its thermal decomposition is crucial for predicting its behavior in high-temperature applications, for catalyst preparation, and for assessing its environmental fate.

This technical guide synthesizes available information on the analytical techniques used to study the thermal decomposition of similar compounds and presents a putative mechanism for the thermal degradation of this compound.

Analytical Techniques for Studying Thermal Decomposition

Several key analytical techniques are employed to investigate the thermal decomposition of materials like this compound. These methods provide data on thermal stability, decomposition kinetics, and the identity of degradation products.

Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is a fundamental technique for determining the thermal stability of a material. For nickel compounds, TGA can reveal dehydration steps, decomposition of the organic ligand, and the final formation of nickel oxide or metallic nickel.

Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. DSC is used to determine thermal transitions such as melting, crystallization, and decomposition, and to quantify the enthalpy changes associated with these processes.

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC/MS)

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC/MS) is a powerful technique for identifying the volatile and semi-volatile products of thermal decomposition. The sample is rapidly heated to a high temperature in an inert atmosphere, and the resulting fragments are separated by gas chromatography and identified by mass spectrometry. This method provides detailed information about the molecular breakdown of the substance.

Fourier-Transform Infrared Spectroscopy (FTIR)

Fourier-Transform Infrared Spectroscopy (FTIR) is used to identify the functional groups present in a sample. In the context of thermal decomposition, FTIR can be used to analyze the solid residue at different temperatures to track changes in chemical bonding or to analyze the evolved gases.

Proposed Thermal Decomposition Pathway of this compound

Based on studies of other metal carboxylates, the thermal decomposition of this compound in an inert atmosphere is likely to proceed through the following stages:

-

Initial Decomposition: The naphthenate ligand begins to decompose, leading to the cleavage of the carboxylate group from the nickel center.

-

Formation of Intermediates: This initial breakdown may result in the formation of various hydrocarbon fragments from the naphthenic acid backbone, such as alkanes, alkenes, and cyclic compounds.

-

Formation of Nickel Species: Depending on the atmosphere, the nickel can be reduced to metallic nickel (Ni) or form nickel(II) oxide (NiO). In an inert atmosphere, the formation of metallic nickel is more probable.

-

Gaseous Byproducts: The decomposition of the organic ligand will produce gaseous byproducts, primarily carbon dioxide (CO2) and carbon monoxide (CO), along with a complex mixture of hydrocarbons.

Quantitative Data (Illustrative)

The following tables summarize hypothetical quantitative data for the thermal decomposition of this compound, based on typical values for other nickel carboxylates.

Table 1: Illustrative Thermogravimetric Analysis (TGA) Data for this compound Decomposition

| Temperature Range (°C) | Mass Loss (%) | Associated Process |

| 100 - 250 | 5 - 10 | Loss of volatile impurities/moisture |

| 250 - 450 | 60 - 70 | Decomposition of naphthenate ligand |

| > 450 | - | Stable residue (Ni or NiO) |

Table 2: Illustrative Kinetic Parameters for this compound Decomposition

| Decomposition Stage | Activation Energy (Ea) (kJ/mol) | Pre-exponential Factor (A) (s⁻¹) | Reaction Model |

| Ligand Decomposition | 150 - 250 | 10¹³ - 10¹⁸ | Avrami-Erofeev (nucleation and growth) |

Experimental Protocols

Detailed experimental protocols are essential for reproducible research. The following are generalized methodologies for the key analytical techniques.

Thermogravimetric Analysis (TGA) Protocol

-

Sample Preparation: A small amount of this compound (typically 5-10 mg) is accurately weighed into a TGA crucible (e.g., alumina or platinum).

-

Instrument Setup: The TGA instrument is purged with an inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 50-100 mL/min).

-

Heating Program: The sample is heated from ambient temperature to a final temperature (e.g., 800 °C) at a constant heating rate (e.g., 10 °C/min).

-

Data Analysis: The mass loss as a function of temperature is recorded. The onset temperature of decomposition and the residual mass are determined from the TGA curve.

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC/MS) Protocol

-

Sample Preparation: A small amount of this compound (microgram to low milligram range) is placed in a pyrolysis sample cup.

-

Pyrolysis: The sample is introduced into the pyrolyzer, which is rapidly heated to the pyrolysis temperature (e.g., 600 °C) in an inert carrier gas (e.g., helium).[1]

-

Gas Chromatography: The pyrolysis products are swept into the GC column, where they are separated based on their boiling points and interaction with the stationary phase. A typical GC program would involve an initial temperature hold followed by a temperature ramp to a final temperature.

-

Mass Spectrometry: The separated compounds eluting from the GC column are ionized (e.g., by electron impact) and detected by the mass spectrometer, which provides a mass spectrum for each compound.

-

Data Analysis: The individual compounds are identified by comparing their mass spectra with a library of known spectra (e.g., NIST library).

Visualizations

The following diagrams, generated using the DOT language, illustrate key aspects of the thermal decomposition analysis of this compound.

Caption: Proposed reaction pathway for the thermal decomposition of this compound.

Caption: Experimental workflow for analyzing this compound thermal decomposition.

Caption: Logical relationships between key parameters in thermal decomposition studies.

References

A Technical Guide to the Composition of Mixed Metal Naphthenates

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the composition of mixed metal naphthenates, their synthesis, analysis, and potential implications in biological systems. This document is intended for researchers, scientists, and professionals in drug development who are interested in the characterization and potential biological effects of these complex organometallic compounds.

Introduction to Mixed Metal Naphthenates

Mixed metal naphthenates are salts of naphthenic acids, which are a complex mixture of cycloaliphatic carboxylic acids obtained from petroleum refining. These compounds are widely used in various industrial applications, including as driers in paints and varnishes, catalysts in oxidation reactions, and as wood preservatives.[1][2][3] The metallic component can be a single metal or a combination of different metals, leading to a wide range of chemical and physical properties. The specific composition of a mixed metal naphthenate dictates its reactivity and potential biological activity.

Composition of Mixed Metal Naphthenates

The composition of mixed metal naphthenates can be highly variable, depending on the source of the naphthenic acids and the intended application. They are often not single chemical entities but rather complex mixtures.

Naphthenic Acid Component

Naphthenic acids are characterized by the general formula CnH2n+ZO2, where 'n' is the carbon number and 'Z' is a negative even integer representing the hydrogen deficiency due to ring structures.

Metallic Components

A variety of metals can be incorporated into the naphthenate structure. The choice of metal is application-dependent. For instance, in the paint industry, cobalt, manganese, and zirconium are common components of drier formulations.[4] In other applications, metals like lead, copper, zinc, and iron are used.[1]

Table 1: Examples of Metal Compositions in Mixed Metal Naphthenate Formulations

| Application | Metal Composition | Reference |

| Paint Driers | Cobalt, Zirconium, Calcium | [4] |

| Manganese, Cobalt, Chromium | [5] | |

| Catalysts | Manganese, Potassium | [6] |

| Wood Preservatives | Copper, Zinc | [7] |

Synthesis of Mixed Metal Naphthenates

The synthesis of mixed metal naphthenates can be achieved through several methods, primarily involving the reaction of naphthenic acids with metal precursors.

Direct Reaction

This method involves the direct reaction of naphthenic acids with metal oxides, hydroxides, or carbonates. The reaction is typically carried out at elevated temperatures, often in the presence of a solvent to facilitate the reaction and removal of water.[8]

Double Decomposition

In this method, an alkali metal naphthenate (e.g., sodium naphthenate) is first prepared by reacting naphthenic acid with an alkali metal hydroxide. Subsequently, a water-soluble salt of the desired metal(s) is added to the aqueous solution of the alkali metal naphthenate, leading to the precipitation of the mixed metal naphthenate.[9]

Experimental Protocols for Characterization

The complex nature of mixed metal naphthenates necessitates the use of advanced analytical techniques for their characterization.

Fourier Transform Ion Cyclotron Resonance Mass Spectrometry (FT-ICR MS)

FT-ICR MS is a powerful technique for the detailed characterization of the organic portion of metal naphthenates due to its ultra-high resolution and mass accuracy.

Experimental Protocol:

-

Sample Preparation: Dilute the mixed metal naphthenate sample to a concentration of approximately 1 mg/mL in a 1:1 (v/v) mixture of toluene and methanol. For negative ion mode analysis, add 0.1% (v/v) of ammonium hydroxide to facilitate deprotonation of the naphthenic acids.[10]

-

Instrument Calibration: Calibrate the instrument externally using a standard solution (e.g., L-arginine) covering a wide mass range.[10]

-

Ionization: Utilize Electrospray Ionization (ESI) in negative ion mode (ESI-) to generate ions of the naphthenic acid components.

-

Mass Analysis: Acquire mass spectra over a suitable mass range (e.g., m/z 200-1500). Accumulate a sufficient number of scans (e.g., 200) to obtain a high signal-to-noise ratio.[10]

-

Data Processing: Process the acquired data using specialized software to determine the elemental compositions of the detected species based on their accurate mass-to-charge ratios.[10]

Inductively Coupled Plasma - Mass Spectrometry (ICP-MS)

ICP-MS is the technique of choice for the accurate quantification of the elemental (metallic) composition of mixed metal naphthenates.[11][12]

Experimental Protocol:

-

Sample Digestion: Accurately weigh a known amount of the mixed metal naphthenate sample and digest it using concentrated nitric acid in a microwave digestion system. This process breaks down the organic matrix and brings the metals into solution.

-

Standard Preparation: Prepare a series of multi-element calibration standards by diluting certified stock solutions in a matrix matching that of the digested samples (e.g., 2% nitric acid).[13]

-

Internal Standard Addition: Add an internal standard solution to all samples and standards to correct for instrumental drift and matrix effects.[14]

-

Instrumental Analysis: Introduce the digested samples and standards into the ICP-MS. The high-temperature plasma atomizes and ionizes the elements, which are then separated by the mass spectrometer based on their mass-to-charge ratio.

-

Quantification: Construct a calibration curve for each metal by plotting the instrument response against the concentration of the standards. Use this curve to determine the concentration of each metal in the unknown samples.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides valuable information about the structure of the organic (naphthenic acid) component of the mixed metal naphthenates.

Experimental Protocol:

-

Sample Preparation: Dissolve a known amount of the mixed metal naphthenate sample in a deuterated solvent (e.g., chloroform-d, CDCl3). Add a reference standard such as tetramethylsilane (TMS) for chemical shift calibration.

-

Data Acquisition: Acquire one-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HSQC) NMR spectra on a high-field NMR spectrometer.[15]

-

Spectral Analysis: Process and analyze the NMR spectra to identify the different types of protons and carbons present in the naphthenic acid structures, providing insights into the degree of branching, and the presence of cyclic and aromatic moieties.[16]

Visualization of Key Processes

Synthesis and Analysis Workflow

The following diagram illustrates a typical workflow for the synthesis and subsequent characterization of mixed metal naphthenates.

References

- 1. Types of driers & their functions - Goldstab [goldstab.com]

- 2. durachem.com [durachem.com]

- 3. 02a28b9.netsolhost.com [02a28b9.netsolhost.com]

- 4. chimia.ch [chimia.ch]

- 5. Acetic acid - Wikipedia [en.wikipedia.org]

- 6. US4227020A - Method of preparing naphthenic acids - Google Patents [patents.google.com]

- 7. downloads.regulations.gov [downloads.regulations.gov]

- 8. US2071862A - Method of producing a metal naphthenate - Google Patents [patents.google.com]

- 9. US2095508A - Process of manufacturing naphthenates - Google Patents [patents.google.com]

- 10. spebrazilfatc.com.br [spebrazilfatc.com.br]

- 11. Analysis of Elemental Impurities in Naphtha by ICP-MS according to ASTM D8110-17 - Analytik Jena [analytik-jena.com]

- 12. azom.com [azom.com]

- 13. s27415.pcdn.co [s27415.pcdn.co]

- 14. researchgate.net [researchgate.net]

- 15. NMR Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 16. NMR Based Methods for Metabolites Analysis - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Analysis of Nickel Naphthenate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nickel naphthenate is a complex organometallic compound consisting of a central nickel ion coordinated to naphthenic acid ligands. Naphthenic acids are a complex mixture of cycloaliphatic carboxylic acids derived from petroleum. Due to its catalytic and other chemical properties, this compound and related compounds are of interest in various industrial applications, and their characterization is crucial for quality control and research and development. While not directly a therapeutic agent, the study of such metal complexes can provide insights into the behavior of metalloenzymes and inform the design of novel catalysts relevant to drug synthesis.[1][2] This technical guide provides a comprehensive overview of the core spectroscopic techniques used to analyze this compound, including detailed experimental protocols, data interpretation, and quantitative analysis.

Physicochemical Properties

This compound is typically a green, viscous liquid or solid. It is insoluble in water but soluble in various organic solvents.[3] The exact molecular formula and weight can vary due to the complex nature of the naphthenic acid mixture.[3]

Spectroscopic Characterization

A multi-faceted spectroscopic approach is essential for the thorough characterization of this compound. This typically involves Ultraviolet-Visible (UV-Vis) Spectroscopy, Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a valuable tool for the quantitative analysis of this compound and for studying the electronic transitions of the nickel ion. The d-d electronic transitions of the Ni(II) ion in an octahedral or distorted octahedral environment typically occur in the visible region of the spectrum.

-

Sample Preparation: Prepare a stock solution of this compound of known concentration in a suitable organic solvent (e.g., toluene, hexane, or a mixture of n-hexane and acetone).[4] Create a series of dilutions from the stock solution to establish a calibration curve.

-

Instrumentation: Use a double-beam UV-Vis spectrophotometer.

-

Measurement:

-

Set the wavelength range, typically from 300 to 800 nm.

-

Use the pure solvent as a blank to zero the instrument.

-

Record the absorbance spectra of the standard solutions and the unknown sample.

-

Identify the wavelength of maximum absorbance (λmax). For nickel complexes, characteristic absorptions can be observed. For instance, a red complex of Nickel(II)-PAN shows an absorption maximum at 568 nm.[5] In other systems, nickel complexes have been observed to have absorption maxima around 396 nm.[2][4]

-

-

Data Analysis:

-

Plot a calibration curve of absorbance at λmax versus the concentration of the standard solutions.

-

Determine the concentration of the unknown sample using its absorbance and the calibration curve based on the Beer-Lambert law.

-

The following table summarizes typical quantitative data obtained from the UV-Vis analysis of nickel complexes.

| Parameter | Value | Reference |

| λmax | 568 nm (for Ni(II)-PAN complex) | [5] |

| Molar Absorptivity (ε) | 4.8 x 10⁴ L mol⁻¹ cm⁻¹ (for Ni(II)-PAN complex) | [5] |

| Linear Range | Up to 0.8 mg L⁻¹ of Ni(II) (for Ni(II)-PAN complex) | [5] |

| λmax | 396 nm (for Ni(II) in oily media) | [4] |

| Molar Absorptivity (ε) | 6540 L mol⁻¹ cm⁻¹ (for Ni(II) in oily media) | [4] |

| Linear Range | 0.25 - 1.50 mg L⁻¹ of Ni(II) | [4] |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in this compound, particularly the coordination of the carboxylate group to the nickel ion.

-

Sample Preparation:

-

Liquid Samples: A thin film of the viscous this compound can be prepared between two salt plates (e.g., NaCl or KBr).

-

Solid Samples: Prepare a KBr pellet by grinding a small amount of the solid sample with dry KBr powder and pressing the mixture into a translucent disk. Alternatively, a Nujol mull can be prepared.[6]

-

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Measurement:

-

Record a background spectrum of the empty sample holder (for thin films) or a pure KBr pellet/Nujol.

-

Place the sample in the spectrometer and record its IR spectrum, typically in the range of 4000-400 cm⁻¹.

-

-

Data Analysis:

-

Identify the characteristic absorption bands for the carboxylate group (COO⁻), and C-H bonds of the cycloalkane rings.

-

Compare the spectrum of this compound with that of the free naphthenic acid to observe shifts in the carboxylate stretching frequencies upon coordination to the nickel ion.

-

| Functional Group | Naphthenic Acid (cm⁻¹) | This compound (cm⁻¹) | Interpretation | Reference |

| O-H stretch (of COOH) | ~3000 (broad) | Absent | Disappearance indicates deprotonation and salt formation. | [7] |

| C=O stretch (of COOH) | ~1700 | Absent | Disappearance indicates deprotonation and salt formation. | [1][7] |

| Asymmetric COO⁻ stretch | - | ~1550 - 1620 | Indicates coordination of the carboxylate to the metal ion. | [7] |

| Symmetric COO⁻ stretch | - | ~1400 - 1450 | Indicates coordination of the carboxylate to the metal ion. | [7] |

| C-H stretch (aliphatic) | ~2850 - 2960 | ~2850 - 2960 | Characteristic of the cycloalkane and alkyl groups. | [1] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the structure and environment of the hydrogen (¹H) and carbon (¹³C) atoms in the naphthenate ligands. However, the paramagnetic nature of the Ni(II) ion (in its high-spin state) can lead to significant broadening and shifting of NMR signals, making interpretation challenging.[5][8]

-